molecular formula C17H16ClNO5 B2615697 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795363-20-0

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2615697
CAS RN: 1795363-20-0
M. Wt: 349.77
InChI Key: RUXQKBRGTQHHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study focused on synthesizing and characterizing azetidinone derivatives, which included similar compounds to the one . These derivatives displayed promising antibacterial activities against several bacterial strains, indicating their potential as antibacterial agents (Chopde, Meshram, & Pagadala, 2012).

Base-Catalyzed Ring Transformation

Another research explored the synthesis and base-catalyzed ring transformation of similar compounds, defining the structural prerequisites for ring transformations in β-lactam rings. This study contributes to the understanding of chemical reactions involving azetidinones (Sápi et al., 1997).

Antimicrobial Activity of Pyrazoline Derivatives

Research into pyrazoline derivatives, including azetidin-2-one compounds, showed that they exhibit significant antimicrobial activities. This study contributes to the development of new antimicrobial agents (Shailesh, Pankaj, & Patel Amr, 2012).

Anti-inflammatory, Analgesic, and Antipyretic Activities

A study on novel pyrazolone derivatives attached to a pyrimidine moiety revealed their potential as anti-inflammatory, analgesic, and antipyretic agents. This research highlights the therapeutic potential of compounds similar to the one (Antre et al., 2011).

Synthesis and Biological Activity of Phenyl Pyrazoline Derivatives

Further research on phenyl pyrazoline derivatives, including azetidin-2-one compounds, demonstrated their antimicrobial activity. This study adds to the knowledge of the potential applications of these compounds in combating microbial infections (Shah & Patel, 2012).

properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-10-5-12(7-16(20)23-10)24-13-8-19(9-13)17(21)14-6-11(18)3-4-15(14)22-2/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQKBRGTQHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

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